molecular formula C13H10N2O B11792546 3-Oxo-3-(1-phenyl-1H-pyrrol-2-yl)propanenitrile

3-Oxo-3-(1-phenyl-1H-pyrrol-2-yl)propanenitrile

Cat. No.: B11792546
M. Wt: 210.23 g/mol
InChI Key: JOEKVBBYKWFVKU-UHFFFAOYSA-N
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Description

3-Oxo-3-(1-phenyl-1H-pyrrol-2-yl)propanenitrile is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds with a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(1-phenyl-1H-pyrrol-2-yl)propanenitrile typically involves the reaction of 1-phenyl-1H-pyrrole-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(1-phenyl-1H-pyrrol-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Oxo-3-(1-phenyl-1H-pyrrol-2-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-3-(1-phenyl-1H-pyrrol-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-3-(1-phenyl-1H-pyrrol-2-yl)propanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrole ring with a nitrile group and a phenyl substituent makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-oxo-3-(1-phenylpyrrol-2-yl)propanenitrile

InChI

InChI=1S/C13H10N2O/c14-9-8-13(16)12-7-4-10-15(12)11-5-2-1-3-6-11/h1-7,10H,8H2

InChI Key

JOEKVBBYKWFVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C(=O)CC#N

Origin of Product

United States

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